![molecular formula C19H20N2OS B2535787 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide CAS No. 288310-13-4](/img/structure/B2535787.png)
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of benzo[d]thiazol-2-yl . Benzo[d]thiazol-2-yl is a common moiety in medicinal chemistry, known for its diverse biological activities .
Synthesis Analysis
While specific synthesis information for “N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide” is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like IR spectroscopy, 1H NMR, and 13C NMR .Physical and Chemical Properties Analysis
Physical and chemical properties such as molecular weight, empirical formula, and others can be determined using various analytical techniques .Scientific Research Applications
Anticancer Activity
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide and its derivatives have been evaluated for their potential anticancer activity. A study by Ravinaik et al. (2021) on a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally similar, showed moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer, indicating the promise of this compound class in cancer treatment (Ravinaik et al., 2021).
Cystic Fibrosis Therapy
Another significant application of derivatives of this compound is in the treatment of cystic fibrosis. Yu et al. (2008) discovered that N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide (compound 15Jf) can correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, suggesting a therapeutic potential for cystic fibrosis (Yu et al., 2008).
Antibacterial Applications
The derivatives of this compound also exhibit antibacterial properties. Al-Romaizan (2019) studied the behavior of related compounds as strong nucleophiles towards active electrophilic compounds and evaluated their antibacterial efficacy against several bacteria, including Pseudomonas aeruginosa and Bacillus species. This indicates potential applications in antibacterial therapies (Al-Romaizan, 2019).
Alzheimer's Disease
Compounds structurally related to this compound have been explored for potential application in detecting β-amyloid plaques in Alzheimer's disease. Zheng et al. (2008) synthesized fluorinated benzothiazole anilines, showing that these tracers can be developed as probes for detecting β-amyloid plaques, suggesting a potential use in Alzheimer's diagnosis and research (Zheng et al., 2008).
Mechanism of Action
Target of Action
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects . .
Mode of Action
It is known that benzothiazole derivatives can interact with various targets to exert their effects . For instance, some benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Biochemical Pathways
For example, some benzothiazole derivatives can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation .
Result of Action
Benzothiazole derivatives have been found to exhibit various effects, such as anti-inflammatory effects mediated through the inhibition of cox enzymes .
Properties
IUPAC Name |
2,2-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-12-5-10-15-16(11-12)23-17(21-15)13-6-8-14(9-7-13)20-18(22)19(2,3)4/h5-11H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKQAGULEWUANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
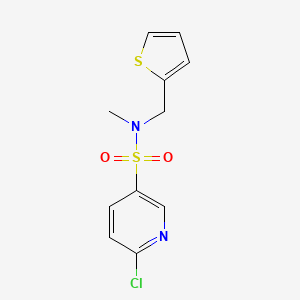
![2-[[(1R,2R)-2-Methylcyclopropyl]amino]ethanol](/img/structure/B2535705.png)
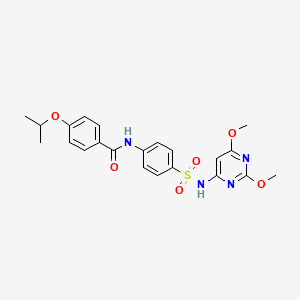
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2535707.png)
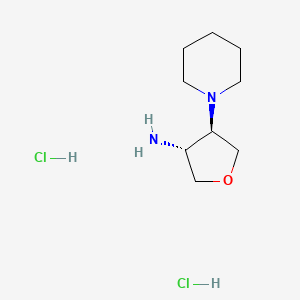
![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one](/img/structure/B2535709.png)
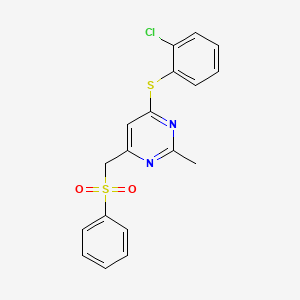
![N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2535713.png)
![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B2535717.png)
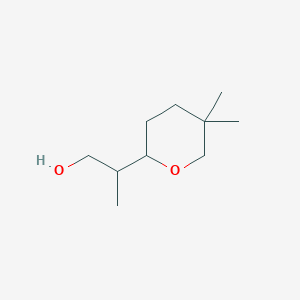
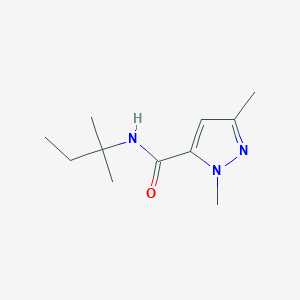
![2-(4-oxoquinazolin-3(4H)-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2535722.png)
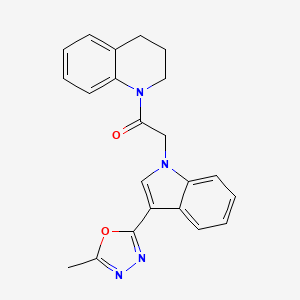
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B2535725.png)
